Methyl 4-phenoxybenzoylformate
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Overview
Description
Methyl 4-phenoxybenzoylformate is an organic compound with the molecular formula C15H12O4. It is a derivative of benzoylformate, where a phenoxy group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-phenoxybenzoylformate can be synthesized through several methods. One common approach involves the esterification of 4-phenoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-phenoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-phenoxybenzoic acid, while reduction could produce 4-phenoxybenzyl alcohol .
Scientific Research Applications
Methyl 4-phenoxybenzoylformate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-phenoxybenzoylformate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxybenzoylformate
- Methyl 4-methoxybenzoylformate
- Methyl 4-chlorobenzoylformate
Uniqueness
Methyl 4-phenoxybenzoylformate is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds, such as those with hydroxy, methoxy, or chloro substituents on the benzene ring .
Biological Activity
Methyl 4-phenoxybenzoylformate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula C10H10O3. The compound features a phenoxy group, which is known for enhancing the biological activity of similar compounds. Its structure can be represented as follows:
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. A study conducted on human keratinocytes demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Case Study: In Vitro Evaluation
- Cell Line: Human keratinocytes
- Concentration Range: 10 µM to 100 µM
- Results:
- IL-6 levels decreased by up to 50% at 50 µM concentration.
- TNF-alpha levels decreased by approximately 40% at the same concentration.
The mechanism through which this compound exerts its effects appears to involve the modulation of signaling pathways associated with inflammation and microbial resistance. It is hypothesized that the phenoxy group contributes to enhanced cell membrane permeability, facilitating better interaction with target cells.
Toxicity Profile
Toxicity studies are crucial for understanding the safety profile of any new compound. Preliminary assessments indicate that this compound has low toxicity in mammalian cell lines, with an LD50 greater than 1000 mg/kg in rodent models.
Parameter | Value |
---|---|
LD50 (mg/kg) | >1000 |
Skin Irritation | Mild |
Eye Irritation | Moderate |
Conclusion and Future Directions
This compound exhibits promising biological activities, particularly as an antimicrobial and anti-inflammatory agent. However, further studies are required to fully elucidate its mechanisms of action and to evaluate its efficacy in vivo. Future research should focus on:
- Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- Clinical Trials: Evaluating therapeutic potential in human subjects.
- Structural Modifications: Investigating how variations in the chemical structure affect biological activity.
Properties
IUPAC Name |
methyl 2-oxo-2-(4-phenoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-15(17)14(16)11-7-9-13(10-8-11)19-12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFJAHLGLWIBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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